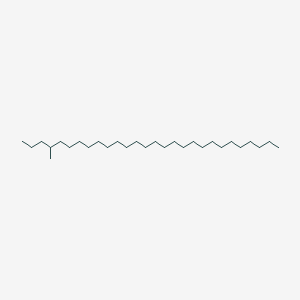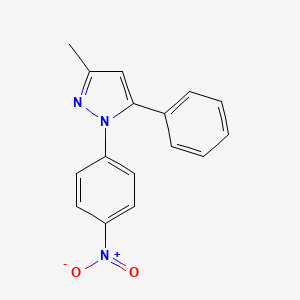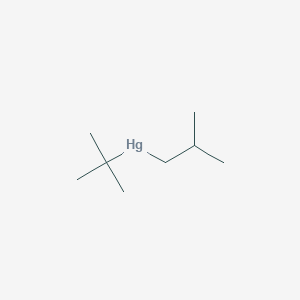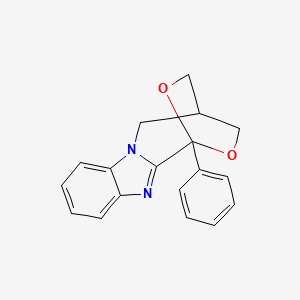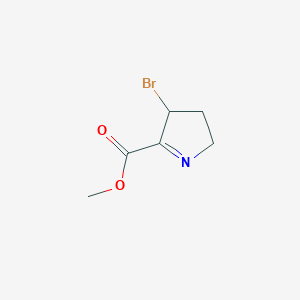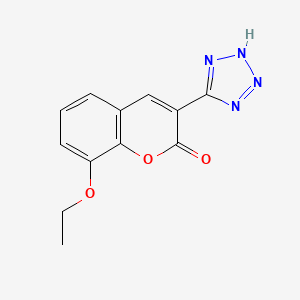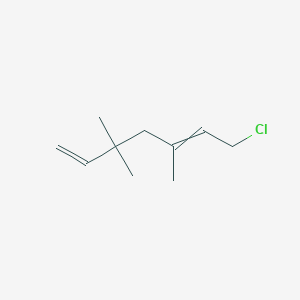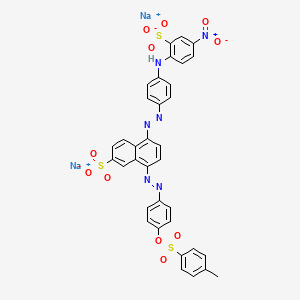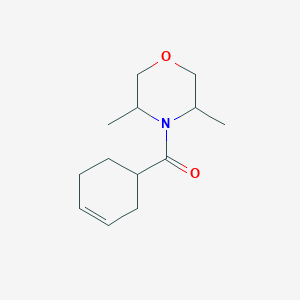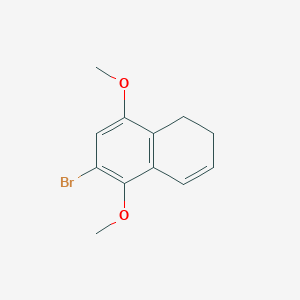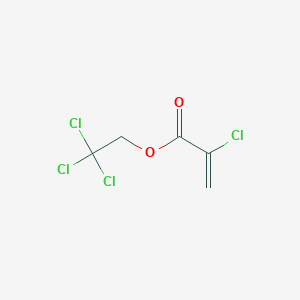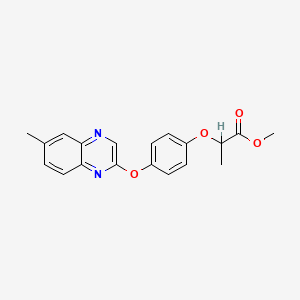
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoxaline ring, which is a bicyclic structure containing nitrogen atoms, and a phenoxy group, which is an aromatic ring bonded to an oxygen atom. The methyl ester group adds to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a phenoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or copper iodide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester exerts its effects involves interactions with specific molecular targets. The quinoxaline ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 2-(4-(quinoxalin-2-yloxy)phenoxy)-, methyl ester
- Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
- Propanoic acid, 2-(4-((6-methyl-2-pyridinyl)oxy)phenoxy)-, methyl ester
Uniqueness
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester stands out due to the presence of the 6-methylquinoxaline moiety, which imparts unique chemical and biological properties
Propiedades
Número CAS |
78977-03-4 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl 2-[4-(6-methylquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C19H18N2O4/c1-12-4-9-16-17(10-12)20-11-18(21-16)25-15-7-5-14(6-8-15)24-13(2)19(22)23-3/h4-11,13H,1-3H3 |
Clave InChI |
ONXFNBHRHNKPNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(N=C2C=C1)OC3=CC=C(C=C3)OC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
